molecular formula C12H14ClFN2OS B2585569 4-Fluoro-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride CAS No. 2034468-43-2

4-Fluoro-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride

Cat. No.: B2585569
CAS No.: 2034468-43-2
M. Wt: 288.77
InChI Key: DNEOTMSIHLMXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride is a benzothiazole derivative of significant interest in medicinal chemistry and pharmaceutical research for developing novel therapeutic agents. Its defined structure incorporates a piperidin-4-yloxy moiety and a fluorine substituent, which are known to enhance binding affinity and selectivity for biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies and drug discovery efforts . This compound shows particular promise in neuroscience research, with patented applications highlighting its potential in targeting central nervous system (CNS) disorders, including Huntington's disease . The benzothiazole scaffold is a versatile pharmacophore in drug discovery, and this specific derivative is engineered for potent activity. Recent research into analogous benzothiazole compounds has demonstrated their potential as DNA gyrase inhibitors with potent activity against challenging pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa , suggesting a broader antimicrobial application for this chemical class . The presence of the fluorine atom is a critical feature, often deployed in drug design to improve metabolic stability, influence electronic properties, and enhance membrane permeability. The hydrochloride salt form is chosen to improve the compound's solubility and stability in various solvents, thereby facilitating its handling and use in biological assay systems . This product is intended For Research Use Only and is not for use in human or veterinary diagnostics or therapeutics.

Properties

IUPAC Name

4-fluoro-2-piperidin-4-yloxy-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2OS.ClH/c13-9-2-1-3-10-11(9)15-12(17-10)16-8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEOTMSIHLMXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC3=C(C=CC=C3S2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Piperidin-4-yloxy Moiety: The piperidin-4-yloxy group can be attached through nucleophilic substitution, where piperidine reacts with a suitable leaving group on the benzothiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

4-Fluoro-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and physicochemical distinctions between 4-fluoro-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride and analogous compounds:

Table 1: Structural and Functional Comparison of Benzo[d]thiazole Derivatives

Compound Name Molecular Formula Substituents (Position/Type) Key Properties/Activities Reference
4-Fluoro-2-(piperidin-4-yloxy)benzo[d]thiazole·HCl C₁₂H₁₃FN₂OS·HCl - 2-O-piperidin-4-yl<br>- 4-F High solubility (HCl salt); CNS target?
2-(4-(4-Chlorophenyl)piperazin-1-yl)butyl-benzo[d]thiazole·HCl (Compound 8) C₂₁H₂₄ClN₃S·HCl - 2-butyl-4-chlorophenylpiperazine
- No halogen on benzothiazole
5HT1A/SERT affinity; mp 214–216°C
4-Fluoro-2-(methylthio)benzo[d]thiazole C₈H₆FNS₂ - 2-SCH₃<br>- 4-F Lipophilic; antimosquito potential?
6-Bromo-2-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yloxy)benzo[d]thiazole C₁₆H₁₄BrFN₄OS - 2-O-piperidin-4-yl (with fluoropyrimidine)<br>- 6-Br Higher MW (409.29 g/mol); kinase inhibition?
2-[4-(4-Pyrimidin-2-yl-piperazin-1-yl)-butyl]-benzo[d]thiazole·HCl (Compound 10) C₁₉H₂₃N₅S·HCl - 2-butyl-4-pyrimidinylpiperazine
- No halogen
High mp (236–237°C); SERT modulation

Key Comparative Insights:

Substituent Effects on Bioactivity :

  • The piperidin-4-yloxy group at position 2 (target compound) introduces conformational rigidity compared to the butyl-linked piperazine in Compound 8 . This may enhance receptor binding specificity for CNS targets.
  • Fluorine at position 4 (target compound) increases electronegativity and metabolic stability versus chlorine in Compound 8 or methylthio in 4-Fluoro-2-(methylthio)benzo[d]thiazole .

Synthetic Accessibility :

  • The target compound’s synthesis could leverage nickel-catalyzed cross-coupling (41–94% yield) , whereas Compound 8 and 10 were synthesized via nucleophilic substitution with lower yields (19–48%) .

Biological Implications :

  • Piperazine/piperidine-containing derivatives (e.g., Compound 8, 10) show affinity for 5HT1A/SERT, implying the target compound may share similar CNS targets .
  • Halogen Effects : Fluorine’s smaller size and higher electronegativity vs. chlorine or bromine may reduce off-target interactions compared to Compound 8 or ’s brominated analog .

Biological Activity

4-Fluoro-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride (CAS No. 2034468-43-2) is a synthetic organic compound with a unique structure that combines a benzothiazole core with a fluoro group and a piperidin-4-yloxy moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C₁₂H₁₄ClFN₂OS
  • Molecular Weight : 288.77 g/mol
  • Physical State : Solid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that the compound can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. For instance, a study demonstrated its effectiveness against several cancer cell lines, including breast and lung cancer cells, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), which are crucial in the inflammatory response. In vitro studies have shown that treatment with this compound reduces the expression of inflammatory markers in macrophages .

Neuroprotective Activity

Emerging research suggests that this compound may possess neuroprotective properties. It has been observed to protect neuronal cells from oxidative stress-induced apoptosis, potentially making it relevant in the treatment of neurodegenerative diseases .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Inflammation Model Study

In an animal model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to the control group. The reduction was associated with decreased levels of TNF-alpha and IL-6, indicating its potential utility in managing inflammatory conditions .

Neuroprotection Study

In a study involving SH-SY5Y neuronal cells exposed to hydrogen peroxide, treatment with this compound resulted in a significant reduction in cell death (up to 40% compared to untreated controls). This suggests that the compound may offer protective effects against oxidative stress in neuronal contexts .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
This compoundAnticancer, anti-inflammatory, neuroprotectiveEnzyme inhibition, apoptosis induction
2-(Piperidin-4-yloxy)benzo[d]thiazoleModerate anticancer activityApoptosis induction
4-Fluoro-2-(morpholin-4-yloxy)benzo[d]thiazoleLimited anti-inflammatory effectsUnknown

Q & A

Q. How to achieve selective functionalization of the piperidine ring for SAR studies?

  • Methodological Answer :
  • Protection/Deprotection : Use Boc groups for N-protection; TFA deprotection post-functionalization .
  • C–H Activation : Pd(OAc)₂/Norbornene catalyzes C3-arylation of piperidine without disrupting the benzo[d]thiazole core .

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